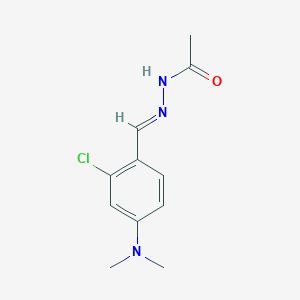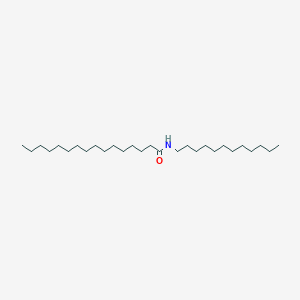
3'-Chloro-2'-methylmaleanilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Chloro-2’-methylmaleanilic acid is an organic compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.66 g/mol . This compound is part of a class of chemicals known as maleanilic acids, which are characterized by their aniline and maleic acid moieties. The presence of a chlorine atom and a methyl group on the aromatic ring distinguishes 3’-Chloro-2’-methylmaleanilic acid from other maleanilic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2’-methylmaleanilic acid typically involves the reaction of 3-chloro-2-methylaniline with maleic anhydride. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production of 3’-Chloro-2’-methylmaleanilic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and automated purification systems is common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Chloro-2’-methylmaleanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3’-Chloro-2’-methylmaleanilic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3’-Chloro-2’-methylmaleanilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 3’-Methylmaleanilic acid
- 3’-Chloro-4’-methylmaleanilic acid
- 3’,5’-Dichloro-2’-hydroxy-4’-methylmaleanilic acid
- 3’,4’-Dimethylmaleanilic acid
Comparison: 3’-Chloro-2’-methylmaleanilic acid is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This structural feature imparts distinct chemical and biological properties compared to other maleanilic acids. For instance, the chlorine atom can enhance the compound’s reactivity in electrophilic aromatic substitution reactions, while the methyl group can influence its steric and electronic properties .
Eigenschaften
Molekularformel |
C11H10ClNO3 |
|---|---|
Molekulargewicht |
239.65 g/mol |
IUPAC-Name |
(E)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b6-5+ |
InChI-Schlüssel |
GGPZGIFCMBKQJS-AATRIKPKSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C(=O)O |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)


![N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide](/img/structure/B11957237.png)



![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)

![6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11957268.png)




